4-chloro-N'-hydroxy-1H-indole-3-carboximidamide
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Overview
Description
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide is an organic compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol . This compound belongs to the indole family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxy-1H-indole-3-carboximidamide typically involves the reaction of 4-chloro-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives .
Scientific Research Applications
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxy-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-indole-3-carbaldehyde: A precursor in the synthesis of 4-chloro-N’-hydroxy-1H-indole-3-carboximidamide.
4-chloro-1H-indole-3-carboxylic acid: Another indole derivative with similar structural features.
4-chloro-1H-indole-3-carboxamide: A related compound with potential biological activities.
Uniqueness
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H,(H2,11,13) |
InChI Key |
YVNDSEVUIZWTQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=NO)N |
Origin of Product |
United States |
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